molecular formula C12H11F3O3 B1323493 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid CAS No. 502651-48-1

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid

Cat. No.: B1323493
CAS No.: 502651-48-1
M. Wt: 260.21 g/mol
InChI Key: XNBUWWSMNRASBY-UHFFFAOYSA-N
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Description

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid: is an organic compound with the molecular formula C12H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzaldehyde and valeric acid derivatives.

    Condensation Reaction: The key step involves a condensation reaction between 2-trifluoromethylbenzaldehyde and a valeric acid derivative in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and product yield.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 5-hydroxy-5-(2-trifluoromethylphenyl)valeric acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, palladium on carbon.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: 5-Hydroxy-5-(2-trifluoromethylphenyl)valeric acid.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
  • 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid

Uniqueness

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9-5-2-1-4-8(9)10(16)6-3-7-11(17)18/h1-2,4-5H,3,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBUWWSMNRASBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620427
Record name 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502651-48-1
Record name 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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